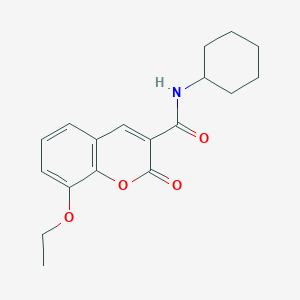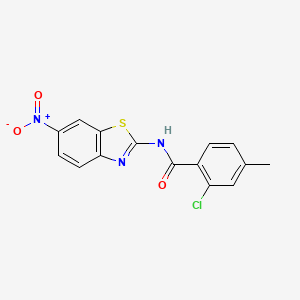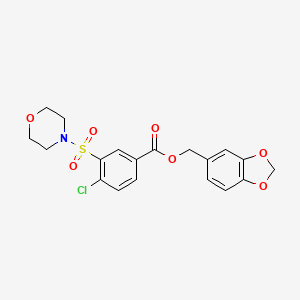![molecular formula C26H29N3O2 B4243258 N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B4243258.png)
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide
Übersicht
Beschreibung
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide is a synthetic organic compound that belongs to the class of acetamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-isobutyryl-1-piperazinyl)phenylamine. This can be achieved by reacting 4-aminophenylpiperazine with isobutyryl chloride in the presence of a base such as triethylamine.
Acetylation: The next step involves the acetylation of the piperazine derivative with 2-(1-naphthyl)acetyl chloride. This reaction is typically carried out in an aprotic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Pharmacology: Research has shown that this compound exhibits significant activity against certain cancer cell lines and bacterial strains, making it a subject of interest in pharmacological studies.
Biochemistry: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is also investigated for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s piperazine ring and aromatic groups enable it to bind to these targets, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in therapeutic effects such as anti-cancer or antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide
- **N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide
- **N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
Uniqueness
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-19(2)26(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-25(30)18-21-8-5-7-20-6-3-4-9-24(20)21/h3-13,19H,14-18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMHCOIUNWYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[3-(methylamino)-4-nitrophenyl]-1-piperazinesulfonamide](/img/structure/B4243181.png)
![4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4243189.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4243191.png)

![5-bromo-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4243219.png)


![N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE](/img/structure/B4243246.png)
![N-(2-furylmethyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4243250.png)

![(2-Methylpiperidin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4243278.png)


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B4243301.png)
